molecular formula C15H14N2 B1586505 3-Anilinoacrolein anil CAS No. 4485-89-6

3-Anilinoacrolein anil

Cat. No. B1586505
CAS RN: 4485-89-6
M. Wt: 222.28 g/mol
InChI Key: ZFYNTCNECVPHDZ-RMPAWCBFSA-N
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Description

3-Anilinoacrolein anil is a chemical compound that has been extensively researched due to its potential applications in various fields of science. It is a derivative of aniline and acrolein, which are both widely used in the chemical industry. The compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Organic Ferroelectrics and Piezoelectrics

3-Anilinoacrolein anil is used in the study of organic ferroelectrics and piezoelectrics . It is one of the seven representative hydrogen-bonded ferroelectrics whose polarization values were calculated in a study . These calculations were performed using experimentally obtained crystal structures with only hydrogen positions computationally optimized .

Environmentally Friendly Materials

Due to its properties, 3-Anilinoacrolein anil is considered as an environmentally friendly material . It is part of hydrogen-bonded systems consisting of small organic molecules that show ferroelectricity or antiferroelectricity . They contain neither toxic nor rare elements .

Computational Materials Design

3-Anilinoacrolein anil is used in computational materials design . Van der Waals density-functional theory (vdW-DFT) calculations are applied to reproduce crystal structure parameters of this compound .

Synthesis of Schiff Bases

N-[(E)-3-phenyliminoprop-1-enyl]aniline is used in the synthesis of Schiff bases . Schiff bases are compounds that have been synthesized by reacting cinnamaldehyde with various aniline derivatives .

Antibacterial and Antifungal Properties

N-[(E)-3-phenyliminoprop-1-enyl]aniline derivatives have been tested for their antibacterial and antifungal properties . The compounds showed diverse activity levels against pathogens at varying concentrations .

Molecular Docking Studies

N-[(E)-3-phenyliminoprop-1-enyl]aniline is used in molecular docking studies . By conducting computational and molecular docking studies, the electronic properties of the compounds were investigated .

properties

IUPAC Name

N-[(E)-3-phenyliminoprop-1-enyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-13,16H/b12-7+,17-13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYNTCNECVPHDZ-RMPAWCBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892075
Record name [N(E)]-N-[(2E)-3-(Phenylamino)-2-propen-1-ylidene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Phenylamino)allylidene)aniline

CAS RN

4485-89-6, 58467-92-8
Record name NSC84845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84845
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [N(E)]-N-[(2E)-3-(Phenylamino)-2-propen-1-ylidene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-(PHENYLIMINO)PROPENYL)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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